(4S)-4-Benzyl-1,4-dihydro-2H-3,1-benzoxazin-2-one
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Overview
Description
(4S)-4-Benzyl-1,4-dihydro-2H-3,1-benzoxazin-2-one is a heterocyclic compound that features a benzoxazine ring fused with a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-Benzyl-1,4-dihydro-2H-3,1-benzoxazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with salicylaldehyde in the presence of an acid catalyst to form the intermediate Schiff base, which is then cyclized to form the benzoxazine ring. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid
Solvent: Ethanol or methanol
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-Benzyl-1,4-dihydro-2H-3,1-benzoxazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the benzoxazine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl group or the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Benzoxazine oxides
Reduction: Saturated benzoxazine derivatives
Substitution: Halogenated or alkylated benzoxazine compounds
Scientific Research Applications
(4S)-4-Benzyl-1,4-dihydro-2H-3,1-benzoxazin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of (4S)-4-Benzyl-1,4-dihydro-2H-3,1-benzoxazin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The compound can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (4S)-4-Benzyl-1,4-dihydro-2H-3,1-benzoxazin-2-one
- (4S)-4-Benzyl-1,4-dihydro-2H-3,1-benzoxazin-2-thione
- (4S)-4-Benzyl-1,4-dihydro-2H-3,1-benzoxazin-2-selenone
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Compared to its sulfur and selenium analogs, the oxygen-containing benzoxazine exhibits different electronic properties, influencing its interaction with biological targets and its overall stability.
Properties
CAS No. |
919989-02-9 |
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Molecular Formula |
C15H13NO2 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
(4S)-4-benzyl-1,4-dihydro-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C15H13NO2/c17-15-16-13-9-5-4-8-12(13)14(18-15)10-11-6-2-1-3-7-11/h1-9,14H,10H2,(H,16,17)/t14-/m0/s1 |
InChI Key |
MDACOUGEBQEEGV-AWEZNQCLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H]2C3=CC=CC=C3NC(=O)O2 |
Canonical SMILES |
C1=CC=C(C=C1)CC2C3=CC=CC=C3NC(=O)O2 |
Origin of Product |
United States |
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